1,10-Phenanthroline-4,7-diol

Übersicht

Beschreibung

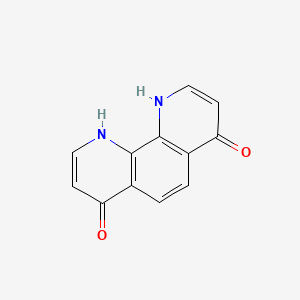

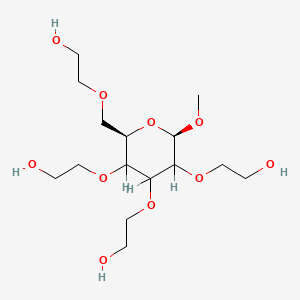

1,10-Phenanthroline-4,7-diol, also known as 4,7-Dihydroxy-1,10-phenanthroline, is a chemical compound with the molecular formula C12H8N2O2 . It has an average mass of 212.204 Da and a monoisotopic mass of 212.058578 Da . This compound is used as a phenanthroline stain . Its iron (II) complex reacts rapidly with dissolved oxygen in aqueous solution, making it useful for the spectrophotometric determination of dissolved oxygen up to 20 ppm .

Synthesis Analysis

The synthesis of 1,10-Phenanthroline-4,7-diol derivatives has been reported in several studies . For instance, a new ligand was obtained by sequential treatment of 4,7-di(4-tert-butylphenoxy)-2,9-dimethyl-1,10-phenanthroline with an excess of lithium diisopropylamide and adamantan-2-one . Another study reported the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media leading to the formation of the corresponding 4,7-oxygenated derivatives .

Molecular Structure Analysis

The molecular structure of 1,10-Phenanthroline-4,7-diol can be analyzed using various techniques such as MS, HRMS, GC-MS, electronic absorption spectroscopy, and multinuclear NMR in both solution and solid state including 15 N CP/MAS NMR . The spatial distribution of frontier molecular orbitals of the selected compounds has been calculated by density functional theory (DFT) .

Chemical Reactions Analysis

The iron (II) complex of 1,10-Phenanthroline-4,7-diol reacts rapidly with dissolved oxygen in aqueous solution . This reaction is utilized for the spectrophotometric determination of dissolved oxygen up to 20 ppm . Other chemical reactions involving this compound have been studied, such as the hydrolysis of the tris (4,7-diphenyl-1,10-phenanthrolinedisulphonate)iron (II) ion .

Physical And Chemical Properties Analysis

1,10-Phenanthroline-4,7-diol has a density of 1.5±0.1 g/cm3, a boiling point of 515.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 81.8±3.0 kJ/mol and a flash point of 265.8±28.7 °C . The compound has a molar refractivity of 61.9±0.3 cm3 and a molar volume of 141.0±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Electrochemical and Spectroscopic Characterization

- Application Summary: This research focuses on the synthesis of 4,7-dichloro-1,10-phenanthrolines and their corresponding derivatives. The properties of these compounds have been characterized by a combination of several techniques: MS, HRMS, GC-MS, electronic absorption spectroscopy, and multinuclear NMR in both solution and solid state including 15 N CP/MAS NMR .

- Methods of Application: The synthesis of 4,7-dichloro-1,10-phenanthroline derivatives has been carried out using a three-step condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid), orthoesters, and ortho-phenylenediamines .

1. Synthesis and Electrochemical and Spectroscopic Characterization

- Application Summary: This research focuses on the synthesis of 4,7-dichloro-1,10-phenanthrolines and their corresponding derivatives. The properties of these compounds have been characterized by a combination of several techniques: MS, HRMS, GC-MS, electronic absorption spectroscopy, and multinuclear NMR in both solution and solid state including 15 N CP/MAS NMR .

- Methods of Application: The synthesis of 4,7-dichloro-1,10-phenanthroline derivatives has been carried out using a three-step condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid), orthoesters, and ortho-phenylenediamines .

- Results: The spatial distribution of frontier molecular orbitals of the selected compounds has been calculated by density functional theory (DFT). It was shown that potentials of reduction and oxidation were in consistence with the level of HOMO and LUMO energies .

2. Detection of Escherichia coli in Water

- Application Summary: An electrochemical sensor based on a 1,10-phenanthroline-5,6-dione-modified electrode was developed and explored for the detection of E. coli .

- Methods of Application: The modified electrode exhibited enhanced NADH oxidation ability at a low potential of 0.1 V, which effectively eliminated the interference from other redox compounds in bacteria .

- Results: The sensitivity for NADH was 0.222 μA/μM, and the limit of detection was 0.0357 μM. Upon cell lysis, the intracellular NADH was released, and the concentration of E. coli was determined through establishing the relationship between the oxidation current signal and NADH concentration .

3. Organic Solar Cells

- Application Summary: 1,10-Phenanthroline can be used as a cathode buffer layer to improve the efficiency of organic solar cells .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

4. Spectrophotometric Determination of Dissolved Oxygen

- Application Summary: 4,7-Dihydroxy-1,10-phenanthroline is used as a phenanthroline stain. Its iron (II) complex reacts rapidly with dissolved oxygen in aqueous solution .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: It is utilized for the spectrophotometric determination of dissolved oxygen up to 20 ppm .

5. Initiators of Polymerization of ε-Caprolactone

- Application Summary: Aluminum complexes based on 1,10-phenanthroline-containing diols have been synthesized and applied as initiators of polymerization of ε-caprolactone .

- Methods of Application: The reaction of the O,N,N,O-type ligands, namely, 4,7-bis (4-R-phenyloxy)-2,9- (HOCR′ 2 -CH 2) 2 -1,10-phenanthrolines, LH 2 (R = Bu t ( 1–4 ), Me ( 5–8 ), R′ = Ph ( 1 ), R′R′ = - (CH 2) 5 - ( 2, 5 ), R′ = Me ( 3, 6 ), CR′ 2 = adamantane-2,2-diyl ( 4, 7 )), with an equimolar amount of trimethylaluminum afforded the corresponding aluminum complexes 8–14 .

- Results: Complex 8 (R = Bu t, R′ = Ph) demonstrated the highest activity, leading to the polymer with a high molecular weight .

6. Titanyl Complexes

- Application Summary: The reaction of the O,N,N,O-type ligands, namely, 4,7-bis (4- tert -butylphenoxy) 2 -2,9- (HOCRR’CH) 2 -1,10-phenanthrolines, LH 2 (R = R′ = Ph (1), RR ′ = − (CH 2) 5 − (2), 2,2-adamantylene (3)), with an equimolar amount of Ti (OPr i) 4 in toluene under mild conditions afforded the mixtures of the corresponding titanium LTi (OPr i) 2(4–6) and titanyl complexes LTi=O (7–9) .

- Methods of Application: Subsequent reflux of these mixtures in toluene gave pure derivatives 7–9, which were characterized by 1 H and 13 C NMR spectroscopy and elemental analysis .

- Results: The presence of the Ti=O fragment in molecules 7–9 was unambiguously confirmed by IR spectroscopy data and was found to be consistent with the data of quantum chemical calculations . The titanyl complex 7 was found to be moderately active as an initiator of ε-caprolactone polymerization .

Safety And Hazards

Safety data sheets indicate that 1,10-Phenanthroline-4,7-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

Future research on 1,10-Phenanthroline-4,7-diol could focus on its potential applications in various fields. For instance, its iron (II) complex’s rapid reaction with dissolved oxygen in aqueous solution could be further explored for potential applications in environmental science and technology . Additionally, the synthesis of new derivatives of 1,10-Phenanthroline-4,7-diol could lead to the discovery of compounds with novel properties and applications .

Eigenschaften

IUPAC Name |

1,10-dihydro-1,10-phenanthroline-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-9-3-5-13-11-7(9)1-2-8-10(16)4-6-14-12(8)11/h1-6H,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIBCJURSADKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C(=O)C=CN3)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063234 | |

| Record name | 1,10-Phenanthroline-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,10-Phenanthroline-4,7-diol | |

CAS RN |

3922-40-5 | |

| Record name | 4,7-Dihydroxy-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline-4,7-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-phenanthroline-4,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)